(S)-(-)-Pantoprazole Sodium Salt synthesis and characterization
(S)-(-)-Pantoprazole Sodium Salt synthesis and characterization
An in-depth technical guide on the synthesis and characterization of (S)-(-)-Pantoprazole Sodium Salt, tailored for researchers, scientists, and drug development professionals.
Introduction
Pantoprazole is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion by irreversibly binding to the H+/K+-ATPase enzyme system (the proton pump) of the gastric parietal cell.[1][2] The molecule possesses a chiral sulfur atom, existing as two enantiomers: (S)-pantoprazole and (R)-pantoprazole.[3] Pharmacological studies have demonstrated that the (S)-enantiomer, (S)-(-)-Pantoprazole, is therapeutically more active and provides better efficacy at a lower dose compared to the racemate.[3][4] This guide details the synthesis and comprehensive characterization of the sodium salt of the (S)-enantiomer, a form widely used in pharmaceutical formulations.
Synthesis of (S)-(-)-Pantoprazole Sodium Salt
The synthesis of (S)-(-)-Pantoprazole Sodium Salt is a multi-step process that hinges on the stereoselective creation of the sulfoxide. The general pathway involves two primary stages: the synthesis of the prochiral sulfide intermediate followed by an asymmetric oxidation. The final step is the formation of the sodium salt.
Synthesis Pathway
The overall synthetic route can be visualized as a two-step process starting from the condensation of two key precursors, followed by a chiral oxidation and final salt formation.
Caption: General Synthesis Pathway for (S)-(-)-Pantoprazole Sodium Salt
Experimental Protocols
Step 1: Synthesis of Pantoprazole Sulfide (Prochiral Intermediate)
This step involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-2-mercaptobenzimidazole.[1][5][6][7] One-pot procedures are often favored in industrial settings to improve efficiency.[8][9]
-
Materials :
-
2-chloromethyl-3,4-dimethoxypyridine hydrochloride
-
5-(difluoromethoxy)-1H-benzimidazole-2-thiol
-
Sodium Hydroxide (NaOH)
-
Organic solvent system (e.g., Dichloromethane) or Water
-
Phase Transfer Catalyst (optional, for two-phase systems)
-
-
Procedure :
-
Suspend 5-(difluoromethoxy)-1H-benzimidazole-2-thiol in the chosen solvent system (e.g., water).[7]
-
Add an aqueous solution of sodium hydroxide to deprotonate the thiol, forming the thiolate.
-
Add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 25-30 °C) until the reaction is complete (monitored by TLC or HPLC).[8]
-
The resulting pantoprazole sulfide can be isolated as a solid. However, for a one-pot synthesis, the wet cake or the entire reaction mixture is carried forward to the next step without isolation.[7]
-
Step 2: Asymmetric Oxidation to (S)-(-)-Pantoprazole
This is the key chiral-inducing step. A common method involves using a titanium-based catalyst system with a chiral ligand and an oxidant like cumene hydroperoxide (CHP).[10]
-
Materials :
-
Pantoprazole Sulfide (from Step 1)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)4)
-
Chiral Ligand (e.g., (S,S)-N,N′-dibenzyl tartramide)[10]
-
Cumene Hydroperoxide (CHP)
-
Organic Solvent (e.g., Toluene, Dichloromethane)
-
Base (optional, depending on specific protocol)
-
-
Procedure :
-
Prepare the chiral titanium complex in situ by dissolving Ti(Oi-Pr)4 and the chiral tartramide ligand in the solvent at room temperature.[10]
-
Add the pantoprazole sulfide intermediate to the catalyst solution.
-
Cool the mixture to a low temperature (e.g., 0-5 °C) to control selectivity and the exothermic reaction.[11]
-
Slowly add cumene hydroperoxide (CHP) dropwise to the reaction mixture while maintaining the low temperature.
-
Monitor the reaction by chiral HPLC to determine conversion and enantiomeric excess (ee).
-
Upon completion, quench the reaction (e.g., with sodium metabisulfite solution).[12]
-
Extract the (S)-pantoprazole free base into an organic solvent and purify if necessary.
-
Step 3: Formation of (S)-(-)-Pantoprazole Sodium Salt
The final step is the conversion of the chiral free base into its stable sodium salt, often a hydrate.[3]
-
Materials :
-
Procedure :
-
Suspend or dissolve (S)-(-)-Pantoprazole in a suitable organic solvent, such as ethyl acetate.[3]
-
Add a stoichiometric amount of 30% aqueous sodium hydroxide solution dropwise while stirring at room temperature (e.g., 25 °C).[3]
-
Continue stirring for several hours (e.g., 3 hours) to allow for the precipitation of the sodium salt.[3]
-
Cool the mixture (e.g., to 0 °C) to maximize precipitation.[3]
-
Filter the solid product, wash with the organic solvent, and dry under vacuum at a controlled temperature (e.g., 30-50 °C).[3]
-
The resulting product is typically a hydrate, such as the sesquihydrate.[1][3]
-
Synthesis Data Summary
| Parameter | Value / Conditions | Reference |
| Step 1: Condensation | ||
| Yield | >90% (Typical) | [7][8] |
| Solvent | Water or Organic Solvents | [7][8] |
| Step 2: Asymmetric Oxidation | ||
| Catalyst System | Ti(Oi-Pr)4 / Chiral Tartramide | [10] |
| Oxidant | Cumene Hydroperoxide (CHP) | [10] |
| Enantiomeric Excess (ee) | Up to 96% | [10] |
| Step 3: Salt Formation | ||
| Reagent | Aqueous Sodium Hydroxide | [3] |
| Solvent | Ethyl Acetate | [3] |
| Yield | 93% (for sesquihydrate) | [3] |
| Final Purity (HPLC) | 99.92% | [3] |
| Final Enantiomeric Excess (ee) | 99.94% | [3] |
Characterization of (S)-(-)-Pantoprazole Sodium Salt
Comprehensive characterization is essential to confirm the chemical identity, stereochemistry, purity, and crystalline form of the final product.
Characterization Workflow
The synthesized product undergoes a series of analytical tests to ensure it meets all quality specifications.
Caption: Analytical Workflow for (S)-(-)-Pantoprazole Sodium Salt
Spectroscopic and Physical Data
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure. The spectra for the sodium salt are similar to the free base, with minor shifts. (Note: Specific peak assignments can vary slightly based on solvent and instrument).
-
¹H NMR (300 MHz, DMSO-d₆) :
Chemical Shift (δ, ppm) Assignment ~8.30 Pyridine-H ~7.70 Benzimidazole-H ~7.10 Benzimidazole-H ~7.05 Pyridine-H ~6.90 (t, J=74 Hz) OCHF₂ ~4.80 -CH₂-S(O)- ~3.85 -OCH₃ | ~3.80 | -OCH₃ |
-
¹³C NMR : Characteristic signals for the aromatic carbons, the methoxy groups, the difluoromethoxy carbon (with C-F coupling), and the methylene bridge carbon are observed.[14]
3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify key functional groups within the molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~2941 | Aliphatic C-H stretching | [15][16] |
| ~1586-1590 | C=N / C=C stretching (aromatic) | [15][16] |
| ~1304 | C-F stretching | [15][16] |
| ~1031-1041 | S=O stretching (sulfoxide) | [15][16] |
3.2.3 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the pantoprazole cation.
| Technique | m/z Value | Assignment | Reference(s) |
| ESI-MS (+) | 384.1 | [M+H]⁺ (Protonated Pantoprazole) | [17] |
| ESI-MS (-) | 382.0 | [M-H]⁻ (Deprotonated Pantoprazole) | [18] |
3.2.4 Physicochemical Properties
These properties are crucial for identifying the specific enantiomer and its solid-state form.
| Property | Value | Conditions / Notes | Reference(s) |
| Melting Point | ~97 °C | For (S)-(-)-pantoprazole sodium | [19] |
| Specific Rotation [α]D | Negative value | Confirms the (-)-enantiomer. Exact value depends on concentration and solvent. | |
| Appearance | Almost white to off-white crystalline powder | [1] | |
| Hydration State | Commonly exists as sesquihydrate or monohydrate | Characterized by TGA and XRPD | [3][20][21] |
Chromatographic Methods
3.3.1 High-Performance Liquid Chromatography (HPLC)
-
Purpose : To determine chemical purity and quantify impurities.
-
Typical Conditions :
-
Column : C18 reverse-phase column.
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile, methanol).[22]
-
Detection : UV at a specific wavelength (e.g., 290 nm).
-
Purity Achieved : >99.5% is common for pharmaceutical-grade material.[3][8]
-
3.3.2 Chiral High-Performance Liquid Chromatography
-
Purpose : To determine the enantiomeric purity (enantiomeric excess, ee).
-
Typical Conditions :
-
Column : A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IE).[18][23]
-
Mobile Phase : A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., 0.1% formic acid).[18]
-
Detection : UV or MS/MS.[18]
-
Result : The method should achieve baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification. An ee of >99.9% is often achieved in the final product.[3]
-
Conclusion
The synthesis of (S)-(-)-Pantoprazole Sodium Salt is a well-defined process where the critical step is the asymmetric oxidation of the sulfide intermediate to establish the desired stereocenter. Titanium-catalyzed methods provide high enantioselectivity, leading to a product with excellent chiral purity. Subsequent salt formation yields a stable crystalline solid. The identity, purity, and stereochemistry of the final product are rigorously confirmed through a combination of spectroscopic (NMR, FTIR, MS), chromatographic (HPLC, Chiral HPLC), and physicochemical (XRPD, specific rotation) analyses. This comprehensive approach ensures the production of a high-quality active pharmaceutical ingredient suitable for clinical use.
References
- 1. researchgate.net [researchgate.net]
- 2. Pantoprazole | C16H15F2N3O4S | CID 4679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103467451A - Preparation method for S-pantoprazole sodium - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the Mechanism of Formation and the Synthesis of Pantoprazole Sodium Sesquihydrate-Related Compound E: A Phantom Chemical Entity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of pantoprazole sodium [journal11.magtechjournal.com]
- 7. Environmentally Benign and Facile Process for the Synthesis of Pantoprazole Sodium Sesquihydrate: Phase Transformation of Pantoprazole Sodium Heterosolvate to Pantoprazole Sodium Sesquihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2006064249A2 - Process for the preparation of pantoprazole sodium - Google Patents [patents.google.com]
- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. WO2007068925A1 - An improved process for preparing of, impurities free, substituted 2-benzimidazolesulfoxide compound - Google Patents [patents.google.com]
- 13. data.epo.org [data.epo.org]
- 14. spectrabase.com [spectrabase.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpba.in [ijpba.in]
- 17. Quantification of pantoprazole in human plasma using LC-MS/MS for pharmacokinetics and bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Chiral Separation and Pharmacokinetics of Enantiomers of Pantoprazole Sodium in Rat Plasma by HPLC-MS/MS [zpxb.xml-journal.net]
- 19. (S)-(-)-Pantoprazole sodium | 160488-53-9 | FD26754 [biosynth.com]
- 20. [Characterization and stability of S (-) pantoprazole sodium hydrates] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Physical characterization of pantoprazole sodium hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Determination of Pantoprazole in Human Plasma by LC-MS-MS Using Lansoprazole as Internal Standard | Semantic Scholar [semanticscholar.org]
- 23. Chiral Separation of PPIs | Phenomenex [phenomenex.com]
